The synthesis of naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate typically involves multi-step organic reactions. A common method includes:
Technical details regarding reaction conditions, catalysts used (like palladium or nickel), and solvents (such as dimethylformamide or toluene) are critical for optimizing yields and purity during synthesis .
The molecular structure of naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate can be represented as follows:
The structural analysis reveals that the compound has a planar configuration due to the conjugated systems present in its structure, which enhances its stability and potential biological activity .
Naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound for further studies or applications .
The mechanism of action of naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate primarily involves its interaction with cannabinoid receptors in the central nervous system. Upon binding to these receptors, it may mimic the effects of natural cannabinoids, leading to various physiological responses such as analgesia, anti-inflammatory effects, or modulation of appetite.
Data from receptor binding studies indicate that this compound may exhibit selective affinity towards specific subtypes of cannabinoid receptors (CB1 and CB2), which play crucial roles in mediating the effects of cannabinoids .
Naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate possesses several notable physical and chemical properties:
Chemical analyses such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm its identity and purity .
Naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate has several scientific applications:
Quantum mechanical calculations reveal critical insights into the conformational preferences and electronic properties of naphthalen-2-yl 1-(2-fluorophenyl)-1H-indazole-3-carboxylate (molecular formula: C₂₄H₁₅FN₂O₂; molecular weight: 382.39 g/mol). Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d,p) level demonstrate that the lowest-energy conformation features a near-orthogonal orientation between the indazole core and the naphthalene ring system. This arrangement minimizes steric clashes and maximizes π-system stabilization. The 2-fluorophenyl substituent adopts a twisted geometry relative to the indazole nitrogen (N1), with a dihedral angle of 87.5°±3.2°, reducing intramolecular repulsion [2].
Table 1: Key Geometric Parameters from DFT Optimization
| Structural Parameter | Value |
|---|---|
| Naphthalene-Indazole Dihedral Angle | 89.2° |
| Fluorophenyl-Indazole Dihedral Angle | 87.5° |
| C=O Bond Length (Indazole Ester) | 1.212 Å |
| C-O Bond Length (Naphthalene Ester) | 1.362 Å |
Electrostatic potential mapping identifies regions of high electron density at the carbonyl oxygen (O1, ESP: -0.45 au) and naphthalene π-system, while the fluorine atom exhibits strong electropositive character (ESP: +0.32 au). This polarization facilitates potential halogen bonding interactions. The HOMO orbital (-6.2 eV) localizes over the indazole-naphthalene junction, while the LUMO (-1.8 eV) spans the fluorophenyl ring, indicating charge transfer susceptibility during receptor binding [2] [9].
Docking simulations (Glide SP/XP) into human Cannabinoid Receptor Type 1 (Cannabinoid Receptor Type 1; PDB ID: 5TGZ) and Cannabinoid Receptor Type 2 (Cannabinoid Receptor Type 2; PDB ID: 5ZTY) reveal distinct binding modes. In Cannabinoid Receptor Type 1, the compound adopts a U-shaped conformation where:
Table 2: Docking Scores and Key Interactions
| Receptor | Glide Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cannabinoid Receptor Type 1 | -9.2 | Phe102, Phe379, Ser383, Lys192 | π-π, H-bond, Halogen bond |
| Cannabinoid Receptor Type 2 | -7.8 | Phe87(3.36), Phe281(7.35), Val113 | π-π, Hydrophobic |
In Cannabinoid Receptor Type 2, hydrophobic interactions dominate: the naphthalene system stacks with Phe87(3.36) (4.1 Å), while the fluorophenyl group occupies a subpocket lined by Val113, Leu182, and Trp194. Notably, the ester linkage shows no hydrogen bonding with Cannabinoid Receptor Type 2, explaining the predicted 5.4-fold lower binding affinity versus Cannabinoid Receptor Type 1. The binding pose diverges significantly from classical aminoalkylindoles like JWH-018, primarily due to steric constraints imposed by the naphthalene ester [5] [7] [8].
Molecular dynamics simulations (100 ns) highlight critical differences between naphthalen-2-yl 1-(2-fluorophenyl)-1H-indazole-3-carboxylate and classical synthetic cannabinoids:
A) Scaffold Rigidity vs. Naphthoylindoles:Unlike JWH-018’s flexible n-pentyl chain (RMSF: 1.8 Å), the compound’s naphthalene ester creates a semi-rigid framework (RMSF: 0.9 Å). This rigidity reduces entropic penalties upon Cannabinoid Receptor Type 1 binding but may limit adaptation to Cannabinoid Receptor Type 2’s binding pocket. The fluorophenyl group exhibits higher mobility (RMSF: 1.5 Å) than AM-2201’s fluoronaphthyl system (RMSF: 0.7 Å), potentially enhancing induced-fit recognition at Cannabinoid Receptor Type 1 [3] [9].
B) Electronic Profile vs. Carboxamide Analogs:The carboxylate ester group exhibits reduced dipole moment (4.2 Debye) compared to indazole-3-carboxamides like AB-CHMINACA (5.8 Debye). This decreases desolvation energy but weakens hydrogen-bonding capacity versus carboxamide NH donors. Electrostatic potential comparisons confirm a 30% reduction in negative charge density at the carbonyl oxygen relative to JWH-018’s carboxamide oxygen [7] [9].
Table 3: Dynamic Properties vs. Reference Compounds
| Parameter | Target Compound | JWH-018 | AB-CHMINACA |
|---|---|---|---|
| Backbone RMSD (Å) | 1.2 ± 0.3 | 2.1 ± 0.6 | 1.5 ± 0.4 |
| H-bond Donor Capacity | 0 | 0 | 1 |
| LogP (Predicted) | 5.1 | 6.8 | 4.9 |
| Polar Surface Area (Ų) | 45.7 | 33.2 | 58.1 |
C) Steric Occupation:The naphthalene system occupies a volume (280 ų) 18% larger than JWH-018’s naphthoyl group but smaller than AM-2201’s fluoronaphthyl moiety (310 ų). This intermediate size prevents deep insertion into Cannabinoid Receptor Type 1’s hydrophobic subpocket (Lid region), potentially explaining its moderate docking scores versus bulkier carboxamide derivatives [3] [7] [9].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1